4-Bromo-6-chloropyrimidine

Overview

Description

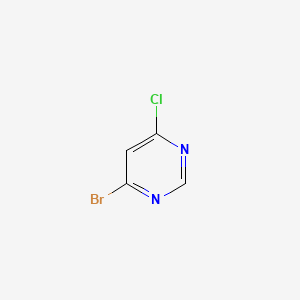

4-Bromo-6-chloropyrimidine: is a heterocyclic aromatic compound with the molecular formula C4H2BrClN2 . It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with thionyl chloride in the presence of a chlorination catalyst to produce 4,6-dichloropyrimidine. This intermediate can then be brominated using bromine or a brominating agent under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate, are used in the presence of solvents like tetrahydrofuran (THF) or toluene.

Major Products:

Substitution Reactions: Depending on the nucleophile, products can include various substituted pyrimidines.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

4-Bromo-6-chloropyrimidine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloropyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved vary depending on the specific biological target .

Comparison with Similar Compounds

- 4,6-Dichloropyrimidine

- 4-Bromo-2-chloropyrimidine

- 2-Bromo-4,6-dichloropyrimidine

Comparison: 4-Bromo-6-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to 4,6-dichloropyrimidine, the presence of a bromine atom at the 4-position enhances its utility in coupling reactions. Similarly, its reactivity differs from 4-Bromo-2-chloropyrimidine due to the position of the halogen atoms on the pyrimidine ring .

Biological Activity

4-Bromo-6-chloropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Some key mechanisms include:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes, potentially impacting pathways involved in cell proliferation and survival.

- Antimicrobial Activity : The compound exhibits antibacterial properties, particularly against Gram-positive bacteria.

- Anticancer Properties : Preliminary studies indicate that it may have cytotoxic effects on various cancer cell lines.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. For instance, it has been tested against methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported in the range of 0.39–3.12 mg/L .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Methicillin-sensitive S. aureus | 0.39 |

| Methicillin-resistant S. aureus | 3.12 |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was evaluated against HeLa cells, where it demonstrated significant cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | [Value] |

| MDA-MB-231 (breast) | [Value] |

| HCT116 (colon) | [Value] |

(Note: Specific IC50 values for cancer cell lines need to be filled based on experimental data.)

Case Studies

- Study on Antitubercular Activity : A derivative of this compound was synthesized and tested for anti-tubercular activity, showing promising results with a MIC value of 6.25 µg/mL against Mycobacterium tuberculosis .

- Inhibition of Thymidylate Synthase : Research indicated that compounds related to this compound exhibited high inhibitory potential against human thymidylate synthase, a target for anticancer drugs, suggesting its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Bromo-6-chloropyrimidine, and how can purity be optimized?

- Methodological Answer : A common approach involves halogenation of pyrimidine precursors. For example, 5-bromo-2-chloro-4-nitropyrimidine can be reduced using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid (HCl), followed by neutralization and extraction with ethyl acetate. Recrystallization in acetonitrile achieves >90% purity . Key parameters include temperature control (e.g., cooling to 273 K during reduction) and solvent selection for recrystallization.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?

- Methodological Answer :

- ¹H NMR : The absence of aromatic protons in this compound (due to substitution at positions 4 and 6) contrasts with derivatives like 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine, which show additional proton signals from substituents .

- IR : Stretching frequencies for C-Br (~560 cm⁻¹) and C-Cl (~680 cm⁻¹) are diagnostic. Cross-validate with elemental analysis (Br/Cl ratio) to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store at 0–6°C to prevent decomposition.

- Neutralize waste with NaOH before disposal and collaborate with certified waste management services to mitigate environmental risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in the synthesis of this compound?

- Methodological Answer :

- Temperature : Maintain <273 K during halogenation to suppress side reactions like over-halogenation.

- Catalyst Screening : Test alternatives to SnCl₂ (e.g., FeCl₃) to improve selectivity.

- Kinetic Monitoring : Use in-situ UV-Vis spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. What crystallographic strategies resolve contradictions in structural data (e.g., bond lengths vs. computational models)?

- Methodological Answer :

- Single-Crystal XRD : Refine structures using SHELXL to compare experimental bond lengths (e.g., C-Br: ~1.89 Å) with DFT calculations. Discrepancies >0.05 Å may indicate lattice strain or intermolecular interactions .

- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H···N) to explain deviations in planar geometry .

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Pd-Catalyzed Reactions : Screen ligands (e.g., XPhos, SPhos) to enhance Buchwald-Hartwig amination efficiency.

- Isotopic Labeling : Use ¹³C-labeled substrates to track regioselectivity in Suzuki-Miyaura couplings.

- DFT Modeling : Simulate transition states to predict activation barriers for bromine vs. chlorine substitution .

Q. What analytical workflows validate purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC-MS.

- Thermal Analysis : Use DSC to detect melting point shifts (>2°C indicates impurity or polymorphism) .

Q. Contradiction Analysis & Experimental Design

Q. How to address discrepancies between theoretical and experimental spectral data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Compare computed (DFT) vs. experimental IR/NMR spectra. For unresolved peaks, use 2D NMR (COSY, HSQC) to assign signals.

- Sample Purity : Re-crystallize and re-analyze to rule out solvent or impurity effects .

Q. What frameworks (e.g., FINER criteria) guide hypothesis-driven research on this compound's applications?

- Methodological Answer : Apply the FINER framework:

Properties

IUPAC Name |

4-bromo-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-1-4(6)8-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMQGCFSFMXMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668599 | |

| Record name | 4-Bromo-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126401-90-9 | |

| Record name | 4-Bromo-6-chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126401-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.